9H-Xanthen-9-one, 2,3,5,7-tetranitro-
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Overview
Description
9H-Xanthen-9-one, 2,3,5,7-tetranitro- is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. The compound features a xanthone core with four nitro groups attached at positions 2, 3, 5, and 7. This structural modification imparts unique chemical and physical properties to the molecule, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 9H-Xanthen-9-one, 2,3,5,7-tetranitro- typically involves nitration reactions One common method includes the nitration of xanthone using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
9H-Xanthen-9-one, 2,3,5,7-tetranitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-Xanthen-9-one, 2,3,5,7-tetranitro- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studies involving nitration and aromatic substitution reactions.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: Used in the production of dyes, pigments, and other materials requiring specific chemical properties imparted by the nitro groups.
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 2,3,5,7-tetranitro- involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The pathways involved may include oxidative stress responses and modulation of enzyme activities.
Comparison with Similar Compounds
Similar compounds to 9H-Xanthen-9-one, 2,3,5,7-tetranitro- include other nitro-substituted xanthones and related heterocycles. For example:
1,3,5,7-tetranitro-9H-xanthen-9-one: Another nitro-substituted xanthone with different substitution pattern.
2,4,6,8-tetranitro-9H-xanthen-9-one: A compound with nitro groups at alternate positions.
9H-xanthen-9-one, 2,3,6,7-tetranitro-: A similar compound with nitro groups at positions 2, 3, 6, and 7.
Properties
CAS No. |
185141-40-6 |
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Molecular Formula |
C13H4N4O10 |
Molecular Weight |
376.19 g/mol |
IUPAC Name |
2,3,5,7-tetranitroxanthen-9-one |
InChI |
InChI=1S/C13H4N4O10/c18-12-6-3-8(15(21)22)9(16(23)24)4-11(6)27-13-7(12)1-5(14(19)20)2-10(13)17(25)26/h1-4H |
InChI Key |
MFFSZHSFGFGFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=CC(=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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